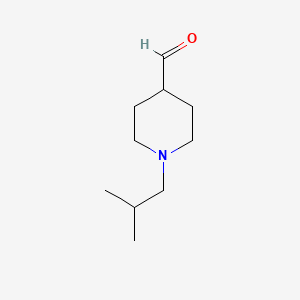
(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane
描述
(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane is an organic compound with the molecular formula C10H13Cl2O3PS. This compound is notable for its unique structure, which includes deuterium atoms, making it a valuable subject in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and deuterated reagents to introduce the deuterium atoms.
Reaction with Phosphorus Compounds: The phenol derivative is reacted with diethoxyphosphoryl chloride under controlled conditions to form the desired phosphane compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include:
Bulk Handling of Reagents: Efficient handling and storage of starting materials and reagents.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and reaction time to maximize yield.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in an inert solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxidized phosphane derivatives.
Reduction: Formation of reduced phosphane derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and pharmacokinetics.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:
Binding to Active Sites: The compound binds to the active sites of enzymes, altering their activity.
Pathway Modulation: It can modulate various biochemical pathways by influencing the activity of key enzymes and receptors.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure but lacking the deuterium and phosphane groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): An oxidizing agent with a similar dichloro structure but different functional groups.
Uniqueness
(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane is unique due to the presence of deuterium atoms and the phosphane group, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, particularly where stable isotope labeling is required.
属性
IUPAC Name |
(2,4-dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3/i5D,6D,7D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWCPGHOCIHBW-CRSPMMAGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OP(=S)(OCC)OCC)Cl)[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745987 | |
| Record name | O-[2,4-Dichloro(~2~H_3_)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293994-85-0 | |
| Record name | O-[2,4-Dichloro(~2~H_3_)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1293994-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B3418728.png)




![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3418756.png)


